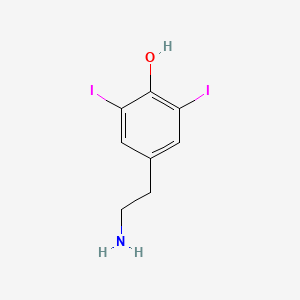

4-(2-Aminoethyl)-2,6-diiodophenol

Description

Significance of Halogenated Phenols in Chemical and Biological Research

Halogenated phenols are ubiquitous in nature and have been the subject of extensive research due to their diverse biological activities. The incorporation of halogen atoms can enhance the lipophilicity of a molecule, potentially improving its ability to cross biological membranes. Furthermore, the electronic effects of halogens can modulate the acidity of the phenolic hydroxyl group and influence the molecule's interaction with biological targets. Research has demonstrated that halogenated phenolic compounds can exhibit a range of biological effects, including antimicrobial, antidiabetic, and antioxidant activities. For instance, certain halogenated phenols have been shown to inhibit mitochondrial lipid peroxidation, a key process in cellular damage. nih.gov

The presence of iodine in these compounds is particularly noteworthy. Iodine is an essential trace element for humans, primarily utilized in the synthesis of thyroid hormones. In research, radioactive isotopes of iodine, such as iodine-125, are valuable tools for radiolabeling molecules like tyramine (B21549) for use in various assays and imaging studies. nih.gov

Historical Context and Early Investigations of Diiodophenol Derivatives

The scientific inquiry into iodinated phenolic compounds is intrinsically linked to the study of thyroid hormones. In the early 20th century, the isolation and characterization of thyroxine, an iodinated amino acid derivative, from the thyroid gland marked a significant milestone. This discovery spurred further investigation into the synthesis and biological role of other iodinated organic molecules.

While a detailed historical record specifically for 4-(2-Aminoethyl)-2,6-diiodophenol is not extensively documented in seminal early literature, the foundational work on related structures provides a clear context. The synthesis of diiodotyrosine, a precursor to thyroid hormones, was a key area of research. These early studies laid the groundwork for the synthesis of other iodinated tyramine derivatives, including the subject of this article. The primary focus of this early research was to understand the structure-activity relationships of iodinated compounds and their role in physiological processes.

Overview of Research Trajectories for this compound and Related Tyramine Analogues

Research involving this compound, also known as 3,5-diiodotyramine, has primarily centered on its chemical synthesis. chemicalbook.com The compound is often prepared from tyramine or a protected tyramine derivative through iodination reactions. A common synthetic route involves the reaction of N-tert-Butoxycarbonyl tyramine with an iodinating agent, followed by the removal of the protecting group to yield the final product. chemicalbook.com

The broader research trajectory for tyramine analogues is more extensive. Tyramine itself is a biogenic amine that can influence blood pressure by promoting the release of norepinephrine. nih.gov Consequently, its analogues are often studied for their potential to interact with monoamine transporters and receptors. The introduction of iodine atoms to the tyramine scaffold, as in this compound, creates a molecule with altered steric and electronic properties, which could lead to different pharmacological profiles.

The use of radioiodinated tyramine derivatives as tracers in nuclear medicine and biochemical assays is a significant area of research. nih.gov These labeled compounds allow for the sensitive detection and quantification of various biological processes. While specific research applications of this compound are not widely reported, its structure makes it a candidate for such labeling studies.

Scope and Academic Relevance of Research on this compound

The academic relevance of this compound primarily lies in its potential as a synthetic building block and a tool for chemical biology research. Its structural similarity to the neurotransmitter tyramine and the presence of two iodine atoms make it an intriguing candidate for probing biological systems.

The compound can serve as a scaffold for the synthesis of more complex molecules with potential therapeutic applications. The amino group and the phenolic hydroxyl group provide reactive handles for further chemical modification. Furthermore, the di-iodo substitution pattern offers a unique structural motif that could lead to selective interactions with biological targets.

While a large body of research dedicated specifically to the biological activities of this compound is not apparent in the current literature, the study of this and similar halogenated tyramine analogues contributes to a broader understanding of structure-activity relationships in medicinal chemistry. The synthesis and characterization of such compounds are essential for expanding the chemical space available for drug discovery and for developing new molecular probes to investigate biological processes. nih.govchemicalbook.com

Research Findings on Related Halogenated Phenols

To illustrate the potential biological activities of halogenated phenols, the following table summarizes findings from studies on related compounds. It is important to note that this data is not from studies on this compound itself but on other halogenated phenolic structures.

Table 1: Biological Activities of Various Halogenated Phenol (B47542) Derivatives

| Compound/Derivative Class | Biological Activity Investigated | Key Findings |

| 2,6-diprenyl-4-halophenols | Antioxidant (inhibition of mitochondrial lipid peroxidation) | The presence of a halogen at the 4-position increased inhibitory activity. 2,6-diprenyl-4-iodophenol (TX-1952) was a potent inhibitor. nih.gov |

| 4-Aminophenol Schiff base derivatives | Antimicrobial | Showed broad-spectrum activity against various Gram-positive and Gram-negative bacteria. mdpi.com |

| 4-Aminophenol Schiff base derivatives | Antidiabetic (α-amylase and α-glucosidase inhibition) | Demonstrated significant inhibitory activity against α-amylase and α-glucosidase in a concentration-dependent manner. mdpi.com |

| 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives | Antiamoebic | Exhibited promising activity against Entamoeba histolytica. nih.gov |

Chemical Compound List

Properties

IUPAC Name |

4-(2-aminoethyl)-2,6-diiodophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9I2NO/c9-6-3-5(1-2-11)4-7(10)8(6)12/h3-4,12H,1-2,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTPBOGJKHATGJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)O)I)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9I2NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70295123 | |

| Record name | Diiodotyramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.97 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370-00-3 | |

| Record name | 3,5-Diiodotyramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=370-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diiodotyramine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99795 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diiodotyramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 2 Aminoethyl 2,6 Diiodophenol and Its Structural Analogues

Classical Synthetic Pathways to 4-(2-Aminoethyl)-2,6-diiodophenol

Classical synthetic routes to this compound and its analogues typically involve the sequential introduction of iodine and aminoethyl functionalities onto a phenolic core. These methods often rely on well-established, multi-step reaction sequences.

Iodination Strategies for Phenethylamine (B48288) Scaffolds

The introduction of iodine atoms onto the phenethylamine framework is a critical step in the synthesis of this compound. The structural backbone of this compound is a substituted phenethylamine, which consists of a phenyl ring connected to an amino group via a two-carbon sidechain. wikipedia.org

A direct synthesis of 4-(2-aminoethyl)-2,6-diiodo-phenol has been reported involving the treatment of a precursor compound with hydrochloric acid in ethyl acetate. chemicalbook.com The reaction mixture is stirred at room temperature, and after evaporation, the residue is neutralized to afford the product. chemicalbook.com

The electrophilic iodination of aromatic compounds is often challenging due to the low reactivity of iodine. mdpi.com Consequently, this reaction may necessitate harsh conditions, such as the use of strong acids like nitric acid, acetic acid, or sulfuric acid, or strong oxidizing agents to facilitate the iodination. mdpi.com A variety of iodinating agents can be employed, including iodine in combination with an oxidant. rsc.org

Amination Approaches to Diiodophenol Structures

The introduction of an amino group is a fundamental transformation in the synthesis of many biologically active compounds. Reductive amination is a versatile method for creating amines from carbonyl compounds (aldehydes or ketones). youtube.comyoutube.com This two-step process first involves the reaction of a carbonyl compound with an amine to form an imine or enamine, which is then reduced to an amine. youtube.com Common reducing agents for this transformation include sodium cyanoborohydride and sodium triacetoxyborohydride. youtube.com

Another classical method for amine synthesis is the Gabriel synthesis, which provides a way to form primary amines from alkyl halides. youtube.com This method involves the deprotonation of phthalimide (B116566) with a base to form a nucleophile that can then react with an alkyl halide. youtube.com The resulting N-alkylphthalimide is subsequently hydrolyzed or hydrazinolyzed to release the primary amine. youtube.com

Multi-step Convergent and Divergent Syntheses

The synthesis of complex molecules like this compound can be approached through either convergent or divergent strategies.

Divergent synthesis begins with a common starting material that is elaborated through different reaction pathways to generate a library of structurally related compounds. nih.govacs.org For example, starting from a functionalized phenol (B47542), one could introduce a variety of substituents at different positions on the aromatic ring or on the side chain to create a range of analogues. nih.gov A solvent-controlled strategy has been reported for the site-divergent C-H bond functionalization of free phenols, allowing for the selective synthesis of different isomers. nih.gov Additive-controlled divergent synthesis has also been demonstrated for the creation of various polycyclic frameworks from aromatic acids. nih.gov

Novel and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. This includes the use of catalytic systems and environmentally benign reaction conditions.

Catalytic Methods in Diiodophenol Functionalization

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of new bonds at carbon-hydrogen sites, offering a more atom-economical alternative to traditional cross-coupling reactions. acs.orgyoutube.com Gold catalysis, for example, has been used for the highly chemoselective and site-selective C-H bond functionalization of unprotected phenols. acs.org This approach allows for the direct modification of the phenolic ring under mild conditions. acs.org

Catalytic methods are also employed in amination reactions. Transition metal-catalyzed C-H amination reactions can form C-N bonds directly, sometimes requiring an oxidant to regenerate the active catalyst. youtube.com Nickel-catalyzed cross-electrophile coupling reactions have been developed for the synthesis of β-phenethylamines from aliphatic aziridines and aryl iodides, proceeding under mild, photocatalytic conditions. acs.org

The table below summarizes some catalytic methods applicable to the functionalization of phenols and related structures.

| Catalyst System | Reaction Type | Substrate Scope | Key Features |

| Gold Complex | C-H Functionalization | Unprotected Phenols | High chemoselectivity and site-selectivity at room temperature. acs.org |

| Rhodium(III) | Oxidative Dimeric Cyclization | Aromatic Acids | Additive-controlled divergent synthesis of polycyclic frameworks. nih.gov |

| Nickel/Photoredox | Cross-Electrophile Coupling | Aliphatic Aziridines and Aryl Iodides | Mild, modular synthesis of β-phenethylamines. acs.org |

| Laccase | Iodination | p-hydroxyarylcarbonyl derivatives | Uses KI as iodine source and O2 as a sustainable oxidant. rsc.org |

Sustainable Reaction Conditions and Solvent Systems

The principles of green chemistry aim to reduce the environmental impact of chemical processes. researchgate.net This includes the use of greener solvents, milder reaction conditions, and the reduction of waste. acs.orgnih.gov

Water is an attractive eco-friendly solvent for many organic reactions, including iodination. unifesp.bracsgcipr.org Several modern methodologies for the iodination of aromatic and heteroaromatic compounds utilize water as the reaction medium. unifesp.br However, caution is advised when using water with ammonia, as it could potentially form explosive nitrogen triiodide. acsgcipr.org Traditional chlorinated solvents like chloroform (B151607) and carbon tetrachloride are being replaced with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). nih.govacsgcipr.org

Solvent-free reaction conditions, such as mechanical grinding, also represent a green approach. mdpi.com For instance, the iodination of pyrimidine (B1678525) derivatives has been achieved in high yields and short reaction times using solid iodine and silver nitrate (B79036) under solvent-free conditions. mdpi.com

Enzymatic catalysis offers another sustainable alternative. Laccases, for example, can catalyze oxidation reactions under mild conditions in aqueous solvent systems, using environmentally benign aerial oxygen as the oxidant. rsc.org A laccase-catalyzed iodination of p-substituted phenols has been developed using potassium iodide as the iodine source, providing the corresponding iodophenols in high yields. rsc.org

The following table outlines some green chemistry approaches relevant to the synthesis of iodinated phenols.

| Approach | Reaction | Key Features |

| Water as Solvent | Iodination of aromatic compounds | Environmentally friendly medium. unifesp.br |

| Solvent-Free Grinding | Iodination of pyrimidines | Short reaction times, high yields, avoids toxic solvents. mdpi.com |

| Enzymatic Catalysis (Laccase) | Iodination of phenols | Mild conditions, uses O2 as oxidant, sustainable. rsc.org |

| Alternative Solvents | General Synthesis | Replacement of volatile organic compounds with greener options like 2-MeTHF and CPME. nih.gov |

Chemo- and Regioselective Synthesis of Iodinated Phenols

The selective introduction of iodine into phenol and its derivatives is a fundamental challenge in organic synthesis. The development of methods that control both chemoselectivity (differentiating between various functional groups) and regioselectivity (directing the iodine to a specific position) is paramount.

Several reagents and catalytic systems have been developed to achieve the desired iodination. For instance, the combination of N-iodosuccinimide (NIS) and p-toluenesulfonic acid has been shown to be effective for the mild and highly regioselective monoiodination of phenols at room temperature, yielding high to excellent yields. researchgate.net Another approach involves the use of elemental iodine (I₂) in conjunction with an oxidizing agent. A simple and selective reaction for preparing iodinated phenols utilizes iodine and hydrogen peroxide in water, which allows for the iodination of phenol derivatives, including those with electron-withdrawing groups, in very good yields under relatively mild conditions. researchgate.net

Iron(III)-catalyzed iodination of activated arenes using NIS has also been reported as a highly regioselective and efficient method. acs.org This process can be accelerated using a triflimide-based ionic liquid, which acts as both the reaction solvent and an activator for the iron(III) catalyst. acs.org This system allows for iodination at lower temperatures and is effective even for relatively deactivated compounds. acs.org

Furthermore, the use of silver salts in combination with iodine offers another avenue for the regioselective iodination of aromatic compounds. nih.gov For example, the iodination of 3,5-dichlorophenol (B58162) with various iodinating agents has been studied to synthesize useful starting materials for various inhibitors. nih.gov The choice of reagent and reaction conditions can significantly influence the regioselectivity, leading to either ortho- or para-iodinated products. nih.gov A novel and rapid iodination reagent, N¹,N³,N⁵-tris[(2,4,6-trimethylpyridine)iodo(I)]-2,4,6-triphenyl-s-triazine trihexafluorophosphate, has been synthesized for the precise post-modification of phenolic compounds with high reactivity and regioselectivity. mdpi.com

A common strategy for synthesizing di-iodinated phenols involves a multi-step process starting from a suitable precursor. For example, 2,6-dichlorophenol (B41786) can be synthesized from ethyl 4-hydroxybenzoate (B8730719) through chlorination with sulfuryl chloride, followed by saponification and decarboxylation. orgsyn.org

The synthesis of 2,6-dichloro-4-aminophenol, a related structure, can be achieved through different routes, such as the nitration of 2,6-dichlorophenol followed by reduction, or starting from p-nitroaniline through chlorination, diazotization, hydrolysis, and hydrogenation. patsnap.comgoogle.com These methods highlight the various strategies employed to introduce substituents at specific positions on the phenol ring.

Synthesis of Key Derivatives and Precursors for this compound Research

The synthesis of derivatives and precursors of this compound is crucial for expanding its research applications. These derivatives include Schiff bases, metal complexes, and labeled analogs for mechanistic studies.

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or a ketone. scispace.comekb.egdergipark.org.tr The formation of a Schiff base from this compound would involve the reaction of its primary amino group with a suitable carbonyl compound. This reaction is typically reversible and can be catalyzed by an acid or a base, often with the removal of water to drive the equilibrium towards the product. scispace.com

The general mechanism for Schiff base formation involves the nucleophilic addition of the amine to the carbonyl group, forming an unstable carbinolamine intermediate. scispace.com This intermediate then undergoes dehydration to yield the imine. scispace.com Various methods can be employed for the synthesis of Schiff bases, including conventional heating under reflux ekb.eg and microwave irradiation, which can offer advantages such as shorter reaction times and higher yields. scispace.com

Diiodophenol derivatives can act as ligands, coordinating with metal ions to form metal complexes. The synthesis of such complexes typically involves the reaction of the diiodophenol ligand with a metal salt in a suitable solvent. researchgate.netnih.gov The phenolic hydroxyl group and other potential donor atoms in the ligand can bind to the metal center.

For example, metal complexes of a Schiff base derived from 4,6-diiodosalicylaldehyde and 2,6-dichloro-4-iodoaniline (B1330391) were prepared using chloride salts of various lanthanide metals. researchgate.net In these complexes, the Schiff base acts as a bidentate ligand, coordinating to the metal ion through the azomethine nitrogen and the hydroxyl oxygen atom. researchgate.net

The synthesis of diiron(I) dithiolato carbonyl complexes provides another example of metal complex formation with sulfur-containing ligands, where the ligands bridge two iron atoms. nih.gov The reaction conditions, such as temperature and the use of activating agents, can influence the substitution of other ligands, like carbon monoxide, by the desired diiodophenol ligand. nih.gov

The characterization of these metal complexes is typically carried out using various spectroscopic techniques, including FT-IR, UV-Vis, and NMR spectroscopy, as well as elemental analysis and molar conductance measurements. researchgate.netnih.gov

To investigate the mechanisms of action of biologically active molecules, labeled analogues are often synthesized. These analogues incorporate a specific isotope or a spin label that can be detected by techniques like nuclear magnetic resonance (NMR) or electron spin resonance (ESR) spectroscopy.

For instance, four spin-labeled analogs of adenosylcobalamin were synthesized to help detect and identify radical intermediates in enzymatic reactions. nih.gov This was achieved by reacting the carboxylic acid derivatives of the parent molecule with a spin-labeling agent, 4-amino-2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO), in the presence of a coupling agent. nih.gov

A similar strategy could be employed to synthesize labeled analogues of this compound. For example, introducing a radioactive isotope of iodine (e.g., ¹²⁵I or ¹³¹I) during the iodination step would yield a radiolabeled analogue suitable for radioligand binding assays or imaging studies. Alternatively, the amino group could be modified with a spin-labeling reagent to create an ESR-active probe for studying its interactions with biological targets.

Challenges and Advancements in this compound Synthesis

The synthesis of this compound presents several challenges, primarily related to achieving the desired regioselectivity during the iodination of the phenol ring and the protection and deprotection of functional groups.

A key challenge is the selective introduction of two iodine atoms at the 2 and 6 positions of the 4-(2-aminoethyl)phenol backbone. The presence of the activating hydroxyl and aminoethyl groups can lead to a mixture of mono-, di-, and poly-iodinated products, as well as isomers with different substitution patterns. researchgate.net

Advancements in synthetic methodologies have focused on developing more selective and efficient iodination reagents and reaction conditions. researchgate.netacs.org The use of catalysts, such as iron(III) chloride, can improve the regioselectivity and allow for milder reaction conditions. acs.org Furthermore, the choice of solvent can play a crucial role; for example, using an ionic liquid can enhance the reaction rate and selectivity. acs.org

Another challenge lies in the potential for side reactions involving the aminoethyl group. Protecting the amine functionality before the iodination step and subsequently deprotecting it is a common strategy to avoid undesired reactions. A synthesis of 4-(2-aminoethyl)-2,6-diiodo-phenol is described where a protecting group is cleaved in the final step to yield the desired product. chemicalbook.com

The synthesis of precursors like 2,6-dichloro-4-aminophenol also highlights challenges such as the use of expensive catalysts and harsh reaction conditions in some traditional methods. google.com Newer methods aim to overcome these limitations by using more environmentally friendly reagents and simplifying the process flow. patsnap.com For example, a method for synthesizing 2,6-dichloro-4-((4-hydroxyphenyl)amino)phenol avoids the use of expensive metal catalysts. google.com

Future advancements will likely focus on the development of even more selective, efficient, and sustainable synthetic routes to this compound and its derivatives, enabling further exploration of their chemical and biological properties.

Advanced Structural Elucidation and Conformational Analysis of 4 2 Aminoethyl 2,6 Diiodophenol

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural analysis of organic molecules. By examining the interaction of 4-(2-Aminoethyl)-2,6-diiodophenol with electromagnetic radiation, detailed information regarding its molecular framework, functional groups, and electronic system can be obtained.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Studies

High-resolution NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of this compound.

¹H NMR: Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. In a synthesis of the compound, the ¹H NMR spectrum was recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) at 600 MHz. chemicalbook.com The aromatic protons on the heavily substituted benzene (B151609) ring are equivalent due to the symmetrical substitution pattern at the 2 and 6 positions. This results in a singlet signal at δ 7.64 ppm, corresponding to the two protons at the C3 and C5 positions. chemicalbook.com The ethylamine (B1201723) side chain gives rise to two triplets. The triplet at δ 2.97 ppm is assigned to the methylene (B1212753) group adjacent to the amino group (-CH₂-NH₂), and the triplet at δ 2.76 ppm corresponds to the benzylic methylene group (Ar-CH₂-). chemicalbook.com The coupling between these two adjacent methylene groups results in the observed triplet splitting pattern.

Table 1: Experimental ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Ar-H (C3-H, C5-H) | 7.64 | Singlet | chemicalbook.com |

| -CH₂ -NH₂ | 2.97 | Triplet | chemicalbook.com |

| Ar-CH₂ - | 2.76 | Triplet | chemicalbook.com |

Solvent: DMSO-d6, Frequency: 600 MHz

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bond Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: Although a specific FT-IR spectrum for this compound is not published, its key features can be predicted based on its structural components and data from analogous compounds like 2,6-dichlorophenol (B41786). researchgate.net A broad absorption band would be expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. The N-H stretching vibrations of the primary amine group would likely appear in the same region, typically as two distinct peaks for the symmetric and asymmetric stretches. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be observed in the 1450-1600 cm⁻¹ region. Finally, the C-I stretching vibrations would occur at low frequencies, typically in the range of 500-600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations of the di-iodinated benzene ring are expected to give a strong signal. The C-I bonds should also be Raman active, providing further confirmation of the halogenation pattern.

Table 2: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| O-H Stretch (Phenol) | 3200 - 3600 (broad) |

| N-H Stretch (Amine) | 3300 - 3500 (two bands) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-I Stretch | 500 - 600 |

Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Visible spectroscopy provides insights into the electronic transitions within the molecule, particularly the π-system of the benzene ring which acts as a chromophore. For phenols, characteristic absorption bands are observed in the UV region. The parent phenol (B47542) molecule typically shows two absorption bands around 210 nm and 270 nm. nist.gov For this compound, the substitution pattern is expected to cause a bathochromic (red) shift of these absorptions to longer wavelengths. The presence of the electron-donating hydroxyl and aminoethyl groups, along with the heavy iodine atoms, will influence the energy of the π → π* transitions. The primary absorption band is likely to be observed in the 275-290 nm range.

Mass Spectrometry (ESI-MS, HRMS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and formula of a compound and for gaining structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): The molecular formula of this compound is C₈H₉I₂NO. chemicalbook.com Its monoisotopic mass is 388.8774 g/mol . HRMS, particularly with a soft ionization technique like Electrospray Ionization (ESI), would confirm this with high accuracy. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 389.8852.

Fragmentation Analysis: The fragmentation of this compound under mass spectrometric conditions would likely proceed via characteristic pathways. A primary fragmentation event would be the cleavage of the C-C bond between the two ethyl carbons (benzylic cleavage), which is a favorable process. This would result in the formation of a stable, resonance-delocalized di-iodinated hydroxybenzyl cation. Other possible fragmentations include the loss of the amino group or cleavage within the aromatic ring.

Table 3: Key Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₉I₂NO | chemicalbook.com |

| Molecular Weight | 388.97 | chemicalbook.com |

| Monoisotopic Mass | 388.8774 g/mol | Calculated |

| Expected [M+H]⁺ (HRMS) | 389.8852 m/z | Calculated |

Solid-State Structural Analysis

While spectroscopic methods provide data on individual molecules, solid-state analysis reveals how these molecules arrange themselves in a crystalline lattice, which is governed by intermolecular forces.

Single Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

Although a crystal structure for this compound has not been reported, valuable insights can be drawn from the published crystal structure of the closely related compound, 4-amino-2,6-dichlorophenol. nih.govresearchgate.net In this analogue, the molecule is planar, and the crystal packing is dominated by hydrogen bonding. nih.govresearchgate.net

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking) via Hirshfeld Surface Analysis and 2D Fingerprint Plots

In principle, the molecular structure of this compound suggests the potential for a rich variety of intermolecular interactions. The phenolic hydroxyl group and the primary amine are strong candidates for forming robust hydrogen bonds. The presence of two iodine atoms on the phenol ring indicates a high likelihood of halogen bonding, a significant and directional non-covalent interaction. Furthermore, the aromatic ring itself could participate in π-π stacking interactions. However, without crystallographic data, the specific nature and relative importance of these interactions remain speculative.

A hypothetical data table for the contributions of intermolecular contacts, which would be generated from a Hirshfeld surface analysis, is presented below to illustrate the type of information that is currently unavailable.

Hypothetical Data Table of Intermolecular Contact Contributions for this compound:

| Intermolecular Contact Type | Percentage Contribution to Hirshfeld Surface |

| H···H | Data not available |

| I···H/H···I | Data not available |

| O···H/H···O | Data not available |

| N···H/H···N | Data not available |

| C···H/H···C | Data not available |

| I···I | Data not available |

| I···O/O···I | Data not available |

| I···N/N···I | Data not available |

| π-π Stacking | Data not available |

Conformational Preferences and Stereochemical Insights of this compound

Similarly, a detailed discussion of the conformational preferences and stereochemical insights of this compound is hampered by the lack of specific experimental or computational studies. The flexibility of the 2-aminoethyl side chain relative to the rigid diiodophenol ring would be a key area of conformational analysis. Understanding the preferred torsion angles of this side chain is essential for defining the molecule's three-dimensional shape and its potential interactions with other molecules.

Key conformational parameters, such as the torsion angles defining the orientation of the aminoethyl group, would typically be derived from crystal structure data or computational modeling. This information would provide insights into the most stable conformation(s) of the molecule in the solid state and in solution.

No Published Research Found on the Pharmacological and Biochemical Investigations of this compound

Despite a comprehensive search of scientific literature, no publicly available research data was found on the pharmacological and biochemical properties of the chemical compound this compound.

Extensive searches were conducted to locate studies pertaining to the molecular mechanisms of action, in vitro biological activities, and cellular responses of this specific compound. These searches aimed to identify information regarding:

Receptor binding and ligand-target interactions: No studies detailing the binding affinity or specific molecular targets of this compound have been published.

Modulation of enzyme activity: There is no available data on whether this compound inhibits or activates any enzymes.

Cellular pathway perturbations: The effect of this compound on cellular pathways in in vitro models has not been documented in the scientific literature.

Antiproliferative and cytotoxic effects: No studies were found that investigated the potential for this compound to inhibit the growth of or kill cancer cells from lines such as lung, breast, colorectal, or leukemia.

Apoptosis induction and cell cycle modulation: There is no research available on the ability of this compound to induce programmed cell death or alter the cell cycle in any cell type.

While information exists for structurally related compounds, such as other halogenated phenols and aminoethyl-phenols, these findings cannot be scientifically extrapolated to predict the specific activities of this compound. The precise arrangement and nature of the chemical groups on the phenol ring are critical determinants of a compound's biological activity.

Therefore, due to the absence of any published non-clinical research, it is not possible to provide an article on the pharmacological and biochemical investigations of this compound as outlined in the user's request. The scientific community has not yet published any findings on this particular compound's biological effects.

Pharmacological and Biochemical Investigations of 4 2 Aminoethyl 2,6 Diiodophenol

In Vitro Biological Activities and Cellular Responses (Non-Clinical Focus)

Antiproliferative and Cytotoxic Effects in Cancer Cell Lines (e.g., Lung, Breast, Colorectal, Leukemia)

Inhibition of Cell Viability and Growth

Detailed investigations into the effects of 4-(2-Aminoethyl)-2,6-diiodophenol on the viability and growth of specific cell lines are not described in the currently accessible scientific literature. While related phenolic compounds have been studied for their cytotoxic and antiproliferative effects, direct data for this compound is absent.

Antimicrobial Properties: Antibacterial and Antifungal Activities

Comprehensive studies detailing the specific antibacterial and antifungal activities of this compound against various microbial strains are not currently published. The broader class of iodinated phenols is known to possess antimicrobial properties, but specific data for the title compound is lacking.

Minimum Inhibitory Concentration (MIC) Studies in Bacterial and Fungal Strains

A search of scientific databases did not yield any studies that have determined the Minimum Inhibitory Concentration (MIC) values for this compound against panels of bacterial and fungal strains. Such data is fundamental to quantifying a compound's antimicrobial potency.

Investigations of Antibiofilm Activity

There is no available research in the scientific literature that specifically investigates the potential of this compound to inhibit or disrupt biofilm formation by microbial pathogens. While antibiofilm properties have been reported for other phenolic structures, this specific area remains unexplored for this compound. nih.govnih.gov

Antioxidant Activity and Free Radical Scavenging Capabilities

Specific experimental data on the antioxidant and free radical-scavenging capabilities of this compound are not available. Quantitative structure-activity relationship (QSAR) analyses have been conducted on phenolic antioxidants in general, suggesting that the number and position of hydroxyl groups are key determinants of activity. nih.gov However, dedicated assays such as DPPH or ABTS for this compound have not been reported.

Interaction with Nucleic Acids (e.g., DNA Intercalation, DNA Cleavage)

There is a lack of published research on the potential interactions between this compound and nucleic acids. Studies on DNA binding, such as intercalation or groove binding, and any associated DNA cleavage activity have not been reported for this compound. Research on other molecules, like 4',6-diamidino-2-phenylindole (DAPI), has shown that specific chemical structures can lead to different DNA binding modes, including intercalation in GC-rich regions and minor groove binding at AT-rich sites. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to a parent molecule influence its biological activity. For the analogues of this compound, there is a significant gap in the literature. While SAR studies have been conducted for other series of iodinated compounds and substituted phenols, providing insights into how factors like halogen substitution and the nature of substituent groups can affect bioactivity, no such systematic studies have been published for analogues of this compound. nih.govnih.govmdpi.com

Impact of Halogen Substitution Patterns on Biological Effects

The nature, position, and number of halogen substituents on the phenyl ring of phenethylamines can dramatically alter their affinity and selectivity for various receptors. Halogenation, in general, increases lipophilicity, which can enhance membrane permeability and influence how the molecule fits into a receptor's binding pocket.

In the case of this compound, the presence of two iodine atoms at the 2 and 6 positions is significant. Research on related substituted phenethylamines has shown that halogen groups can have a positive effect on binding affinity, particularly for serotonin (B10506) receptors like the 5-HT₂A subtype. nih.gov For instance, the introduction of halogens at the para (4-) position of the phenyl ring has been noted to enhance binding. nih.gov While direct data on 2,6-diiodination for this specific compound is limited, the principle remains that the size, electronegativity, and position of the halogens are critical determinants of biological interaction. The synthesis of related halogenated compounds, such as 2,6-dichlorophenol (B41786), underscores the chemical strategies employed to create specific substitution patterns for exploring these effects. orgsyn.orgpatsnap.comgoogle.com

The table below illustrates how different substitutions on the phenethylamine (B48288) scaffold can influence receptor affinity, based on findings from broader studies on this class of compounds.

| Compound Class | Substitution Pattern | Observed Effect on Receptor Affinity |

| Phenethylamines | Alkyl or halogen groups at the para position of the phenyl ring | Positive effect on 5-HT₂A receptor binding affinity. nih.gov |

| 2,5-Dimethoxyphenethylamines | Increasing size and lipophilicity at the 4-position | Favors 5-HT₂A/C receptor affinity. nih.gov |

| N-Benzyl Phenethylamines | N-benzyl group addition | Profound increase in affinity (up to 300-fold) for the 5-HT₂A receptor compared to N-alkyl homologs. researchgate.net |

| 4-Thio-substituted Phenethylamines | Thio-substitution at the 4-position | High affinity for 5-HT₂A and 5-HT₂C receptors. nih.gov |

This table presents generalized findings for classes of substituted phenethylamines to illustrate the principles of structure-activity relationships.

Role of the Aminoethyl Moiety in Receptor Recognition

The 2-phenethylamine motif, characterized by a phenyl ring connected to an amino group by a two-carbon chain, is a fundamental structure found in many endogenous neurotransmitters, including dopamine (B1211576) and norepinephrine. nih.gov This aminoethyl moiety is crucial for receptor recognition and activation.

The primary amine group is typically protonated at physiological pH, forming a positively charged ammonium (B1175870) ion. This positive charge allows for a critical ionic interaction, or salt bridge, with a negatively charged amino acid residue (such as aspartate or glutamate) in the binding pocket of many G-protein coupled receptors (GPCRs). This interaction is often one of the primary anchoring points for the ligand within the receptor.

Studies on various phenethylamine derivatives confirm the importance of this side chain. For example, research on 5-HT₂A receptor agonists demonstrated that while substitutions on the phenyl ring or the amino group can modulate affinity and efficacy, the integrity of the ethylamine (B1201723) backbone is essential for binding. nih.govresearchgate.net The conformation of this side chain relative to the phenyl ring is also a key factor, with some research suggesting that it binds in an out-of-the-plane conformation for potent receptor activation. nih.gov

Influence of Phenolic Hydroxyl Group on Interactions

The phenolic hydroxyl (-OH) group on the aromatic ring is a significant functional group that can profoundly influence a molecule's interaction with its biological targets. nih.gov This group can act as both a hydrogen bond donor and acceptor, allowing it to form strong, specific interactions with amino acid residues in a receptor's binding site.

Conformational Flexibility and Potency Correlations

The potency of a drug is not only determined by its chemical groups but also by the three-dimensional shape, or conformation, it can adopt. nih.gov Molecules are not static; they are flexible and can rotate around their single bonds. The ability of a molecule to adopt the precise conformation required to fit snugly into a receptor's binding site is directly correlated with its potency.

For phenethylamines, a key area of flexibility is the rotation around the bond connecting the phenyl ring and the ethyl side chain. The relative orientation of these two parts of the molecule can significantly impact its ability to activate a receptor. Studies on conformationally restricted phenethylamine analogues have shown that locking the side chain into a specific orientation can lead to high potency, demonstrating that an "active conformation" exists. nih.gov Furthermore, research using NMR on the β2-adrenergic receptor, a classic target for phenethylamine-like ligands, has shown that the receptor itself exists in a conformational equilibrium. nih.gov Ligands, from full agonists to inverse agonists, influence this equilibrium, and their efficacy is a reflection of the specific conformational state they stabilize. nih.gov This principle suggests that the potency of this compound is linked to its ability to adopt and maintain a conformation that is complementary to the activated state of its target receptor. Maintaining conformational flexibility can be crucial for improving potency and selectivity. nih.gov

Theoretical and Computational Chemistry Studies of 4 2 Aminoethyl 2,6 Diiodophenol

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of 4-(2-Aminoethyl)-2,6-diiodophenol. These methods, rooted in the principles of quantum mechanics, allow for the detailed analysis of the molecule's electronic landscape.

Density Functional Theory (DFT) Studies on Electronic Structure and Energetics

Structural and vibrational studies of similar phenolic compounds, such as dopamine (B1211576) (4-(2-Aminoethyl)benzene-1,2-diol), have been successfully carried out using DFT at the B3LYP/6-311++G** level. researchgate.net Such studies can reveal how the electronic properties and vibrational modes are influenced by the substituents on the phenyl ring. For instance, the presence of the two bulky iodine atoms and the aminoethyl side chain in this compound would significantly alter the electronic distribution and steric profile compared to a simpler phenol (B47542).

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. researchgate.net

For this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. The distribution of HOMO and LUMO across the molecule highlights the regions of high electron density (potential for electrophilic attack) and low electron density (potential for nucleophilic attack), respectively. This information is crucial for understanding its reaction mechanisms and potential interactions with biological targets. Studies on related compounds like dopamine have shown that the HOMO-LUMO gap can provide insights into their pharmacological activity. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. researchgate.netwolfram.comdeeporigin.com The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values. deeporigin.com Typically, red-colored regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue-colored regions represent positive electrostatic potential, indicating sites for nucleophilic attack. researchgate.netresearchgate.net Green areas denote regions of neutral potential. wolfram.com

For this compound, an MEP map would likely show a region of negative potential around the phenolic oxygen atom due to its lone pairs of electrons, making it a potential hydrogen bond acceptor. The hydrogen of the hydroxyl group and the hydrogens of the ammonium (B1175870) group (in its protonated form) would be expected to have positive potentials, indicating their role as hydrogen bond donors. The iodine atoms, being electronegative, would also influence the charge distribution on the aromatic ring. MEP analysis is instrumental in understanding non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are critical for drug-receptor binding. deeporigin.com

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. wisc.edu It translates the complex, delocalized molecular orbitals obtained from quantum chemical calculations into the familiar language of Lewis structures, including lone pairs, core pairs, and bond pairs. faccts.de NBO analysis is particularly useful for quantifying electron delocalization, also known as hyperconjugation, which contributes to molecular stability. researchgate.net

In the context of this compound, NBO analysis can provide insights into the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms into the aromatic ring and the effects of the iodine substituents on the electronic structure. It can also be used to study intramolecular hydrogen bonding, which can significantly influence the molecule's conformation and stability. researchgate.net The analysis of donor-acceptor interactions within the NBO framework can quantify the stabilizing energies associated with these delocalizations. wisc.edu

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational techniques that allow for the investigation of the dynamic behavior of molecules and their interactions with other molecules, such as proteins.

Molecular Docking Studies for Protein-Ligand Interactions and Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to predict the binding affinity and interaction patterns of a ligand within the active site of a target protein. nih.gov

Prediction of ADMET Properties (Excluding Clinical Relevance)

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern computational chemistry, enabling the early assessment of a compound's potential viability. nih.govuin-malang.ac.id These predictive models utilize a molecule's structure to forecast its pharmacokinetic and toxicological profile, thereby reducing the time and expense associated with experimental testing. mdpi.com Various software platforms and web-based tools, such as SwissADME, pkCSM, and ADMETlab 2.0, have been developed to facilitate these predictions based on quantitative structure-activity relationship (QSAR) methods. nih.govmdpi.comnih.gov

While specific, experimentally validated ADMET data for this compound are not extensively available in the public domain, its properties can be estimated using computational tools based on its distinct structural features. The molecule possesses a phenolic ring substituted with two large, lipophilic iodine atoms and a flexible aminoethyl side chain. These features are key determinants of its likely ADMET profile.

Metabolism is likely to occur at several sites. The phenolic hydroxyl group is a common site for glucuronidation or sulfation, and the primary amine can be a substrate for enzymes like monoamine oxidase (MAO). The carbon-iodine bonds are generally stable, but deiodination by various deiodinases cannot be ruled out. Computational models can predict whether the compound is likely to inhibit major metabolic enzymes like the cytochrome P450 (CYP) family. orientjchem.org Inhibition of these enzymes can lead to drug-drug interactions.

Toxicity predictions, such as those for mutagenicity (AMES test) and carcinogenicity, are crucial. QSAR models for halogenated phenols suggest that toxicity can be related to quantum chemical descriptors and the octanol-water partition coefficient. researchgate.netresearchgate.net In silico tools can screen for potential structural alerts that are associated with toxicity.

Table 1: Illustrative In Silico ADMET Predictions for this compound

| Property | Predicted Value/Classification | Implication |

| Absorption | ||

| Molecular Weight | 388.98 g/mol | High; may slightly reduce bioavailability. |

| LogP (Octanol/Water) | ~3.5 | Optimal lipophilicity for membrane permeability. |

| Water Solubility (LogS) | Low | May require formulation strategies for dissolution. |

| GI Absorption | High | Likely well-absorbed from the gastrointestinal tract. |

| Distribution | ||

| BBB Permeability | Yes | Potential to cross the blood-brain barrier. |

| Plasma Protein Binding | High | Likely to be highly bound to plasma proteins. |

| Metabolism | ||

| CYP2D6 Inhibitor | Yes/No | Potential for drug-drug interactions. |

| CYP3A4 Inhibitor | Yes/No | Potential for drug-drug interactions. |

| Excretion | ||

| Primary Route | Renal/Hepatic | Dependent on metabolism. |

| Toxicity | ||

| AMES Toxicity | Non-mutagen | Prediction of mutagenic potential. |

| hERG Inhibition | Low/Medium Risk | Prediction of potential cardiotoxicity. |

| Hepatotoxicity | Yes/No | Prediction of potential liver toxicity. |

Note: The values in this table are illustrative and represent typical outputs from in silico ADMET prediction tools. They have not been experimentally verified.

Conformational Analysis and Energy Landscapes

Conformational analysis is a fundamental computational technique used to identify the energetically preferred three-dimensional arrangements of a molecule. sapub.org For a flexible molecule like this compound, understanding its stable conformations is key to comprehending its interactions with biological targets. The molecule's flexibility is primarily due to the rotation around the single bonds in the aminoethyl side chain: the C-C bond and the bond connecting the chain to the phenyl ring.

Computational methods, such as Density Functional Theory (DFT) or molecular mechanics, are used to systematically rotate these bonds and calculate the potential energy of each resulting conformation. researchgate.netnih.gov This process generates a potential energy surface (PES), which maps the energy as a function of the rotational angles (dihedrals). The low-energy regions on this surface correspond to stable conformers, while high-energy regions represent unstable transition states. nih.gov

The key dihedral angles in this compound that dictate its conformation are:

τ1 (C-C-C-N): Defines the orientation of the terminal amine group relative to the phenyl ring. The anti (180°) and gauche (±60°) conformations are typically the most stable.

τ2 (C-C-C-C): Defines the rotation of the entire ethylamine (B1201723) side chain relative to the plane of the phenyl ring.

The potential energy landscape (PEL) provides a broader view of a system's thermodynamics and kinetics, illustrating all the accessible conformational states and the energy barriers between them. nih.govaps.org For this compound, the landscape would likely feature several energy minima (funnels) corresponding to distinct stable structures. nih.gov The relative depths of these funnels indicate the population of each conformer at thermal equilibrium.

The bulky iodine atoms at the ortho positions of the phenolic ring create significant steric hindrance. This would likely influence the preferred orientation of the aminoethyl side chain, potentially favoring conformations where the side chain extends away from the iodine atoms to minimize steric clash. Furthermore, intramolecular hydrogen bonding could occur between the phenolic hydroxyl group and the nitrogen of the amino group, which would stabilize certain folded conformations and create a distinct minimum on the energy landscape. The interplay between steric hindrance and potential intramolecular interactions would ultimately define the shape of the molecule's energy landscape and its most probable conformations in a biological environment.

In Silico Screening and Design of Novel this compound Derivatives

In silico screening and rational drug design are powerful strategies for discovering and optimizing lead compounds. mdpi.com These methods use computational power to design and evaluate novel molecules with potentially improved efficacy and better ADMET profiles before committing to chemical synthesis. uin-malang.ac.id This process often begins by identifying a biological target and then designing derivatives of a parent scaffold, such as this compound, that are predicted to have a higher affinity for that target. nih.govnih.govmdpi.com

Given its structural similarity to biogenic amines, a hypothetical target for this compound could be an enzyme like tyrosinase, which processes phenolic substrates, or a receptor that binds phenolic amines. mdpi.com Molecular docking would be the primary tool to evaluate new derivatives. This technique predicts the preferred binding orientation of a ligand within the active site of a target protein and estimates the binding affinity, often expressed as a docking score. mdpi.com

The design of novel derivatives would involve systematic modification of the this compound scaffold. Key modification points include:

The Phenolic Ring: Replacing the iodine atoms with other halogens (e.g., bromine, chlorine) or with smaller, less lipophilic groups could modulate binding affinity and improve ADMET properties like solubility. acs.org

The Aminoethyl Side Chain: The length of the alkyl chain could be altered, or substituents could be added to the amine to explore different interactions within the target's binding pocket.

The Phenolic Hydroxyl: This group is often crucial for binding but could be modified to an ether or ester to act as a prodrug or to change binding interactions.

Thousands of virtual derivatives can be rapidly generated and screened. The most promising candidates would be selected based on a combination of factors: a high predicted binding affinity (low docking score), favorable interactions with key residues in the active site (e.g., hydrogen bonds, hydrophobic interactions), and an acceptable in silico ADMET profile. nih.govnih.gov For example, derivatives with improved solubility, lower predicted toxicity, and no inhibition of key CYP enzymes would be prioritized. This multi-parameter optimization helps identify derivatives with the highest probability of success in later experimental stages. nih.govresearchgate.net

Table 2: Illustrative Example of In Silico Screening of Hypothetical Derivatives

| Compound Name | Modification from Parent Structure | Predicted Docking Score (kcal/mol) | Predicted GI Absorption | Predicted BBB Permeability |

| This compound (Parent) | - | -7.5 | High | Yes |

| Derivative 1 | Iodine atoms replaced with Bromine | -7.2 | High | Yes |

| Derivative 2 | Iodine atoms replaced with Chlorine | -6.8 | High | Yes |

| Derivative 3 | N-methylation of the amino group | -7.8 | High | Yes |

| Derivative 4 | Phenolic -OH converted to -OCH3 | -6.5 | High | No |

| Derivative 5 | Side chain extended to 3-aminopropyl | -7.4 | High | Yes |

Note: The values in this table are for illustrative purposes to demonstrate the process of computational screening. Docking scores are hypothetical and depend on the specific biological target chosen.

Advanced Analytical Methodologies for Research Applications of 4 2 Aminoethyl 2,6 Diiodophenol

Chromatographic Separation Techniques

Chromatography is a cornerstone for the isolation and analysis of "4-(2-Aminoethyl)-2,6-diiodophenol" from complex matrices. The choice of technique is dictated by the compound's physicochemical properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of phenolic compounds. For "this compound," which is a polar and non-volatile molecule, reversed-phase HPLC (RP-HPLC) is the most suitable approach.

Method development for this compound involves the systematic optimization of several key parameters to achieve efficient separation and peak resolution. A typical starting point would involve a C18 or a phenyl-hexyl column due to their ability to provide both hydrophobic and π-π interactions, which are beneficial for retaining aromatic and iodinated compounds.

The mobile phase composition is critical. A gradient elution is generally preferred over isocratic elution to ensure adequate retention of the analyte while minimizing analysis time. The mobile phase typically consists of an aqueous component, often with a pH modifier like formic acid or acetic acid to control the ionization of the amino and phenolic groups, and an organic modifier such as acetonitrile (B52724) or methanol. The use of a mild acidic pH can improve peak shape by suppressing the silanol (B1196071) interactions on the column.

Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector. The aromatic nature of "this compound" allows for strong UV absorbance, typically monitored at wavelengths around 280 nm.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | DAD at 280 nm |

| Injection Volume | 10 µL |

Note: This table presents a hypothetical set of starting conditions for method development. Actual parameters may vary based on the specific instrument and sample matrix.

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, "this compound" is non-volatile due to its polar functional groups (amino and hydroxyl) and high molecular weight. Therefore, a derivatization step is mandatory to increase its volatility and thermal stability, making it amenable to GC analysis.

A common derivatization strategy for phenolic and amino compounds is silylation. researchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens on the hydroxyl and amino groups with trimethylsilyl (B98337) (TMS) groups. researchgate.net This process significantly reduces the polarity and increases the volatility of the analyte.

The resulting TMS-derivative of "this compound" can then be analyzed on a low to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5). Detection is typically performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and structural confirmation.

Table 2: Example GC Conditions for the Analysis of Derivatized this compound

| Parameter | Condition |

| Derivatization Reagent | BSTFA with 1% TMCS |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 1 min), then 15 °C/min to 300 °C (hold 5 min) |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

Note: This table provides an example of GC conditions. The derivatization reaction conditions (temperature, time) and GC parameters would need to be optimized.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particle sizes to achieve higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. For the analysis of "this compound," especially in complex biological or environmental samples, UPLC can provide superior separation from interfering matrix components.

The principles of method development for UPLC are similar to HPLC, but with consideration for the higher backpressures generated. Reversed-phase columns with small particle sizes (e.g., 1.7 µm) are employed. The shorter analysis times offered by UPLC can significantly increase sample throughput in research applications. The enhanced resolution is particularly beneficial for separating the target analyte from structurally similar compounds or impurities.

Mass Spectrometric Quantification and Characterization

Mass spectrometry (MS) is an indispensable tool for the sensitive and selective detection and structural elucidation of "this compound." When coupled with liquid chromatography, it provides a powerful analytical platform.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC or UPLC with the sensitive and selective detection capabilities of mass spectrometry. For "this compound," electrospray ionization (ESI) is the most appropriate ionization technique, typically operating in positive ion mode to protonate the amino group ([M+H]+).

Tandem mass spectrometry (LC-MS/MS) offers even greater selectivity and is the gold standard for trace quantification in complex matrices. In an LC-MS/MS experiment, the precursor ion (the protonated molecule of "this compound") is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances sensitivity.

Table 3: Hypothetical LC-MS/MS Parameters for this compound

| Parameter | Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (Q1) | m/z 361.9 (calculated for [C8H10I2NO]+) |

| Product Ion (Q3) | Hypothetical fragment, e.g., loss of the ethylamine (B1201723) side chain |

| Collision Energy | To be optimized |

| Dwell Time | 100 ms |

Note: The precursor ion m/z is based on the calculated monoisotopic mass. The product ions and collision energy would need to be determined experimentally.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement

High-Resolution Mass Spectrometry (HRMS), often performed using Orbitrap or Time-of-Flight (TOF) mass analyzers, provides highly accurate mass measurements, typically with mass errors of less than 5 ppm. This capability is crucial for confirming the elemental composition of "this compound" and for distinguishing it from other compounds with the same nominal mass.

For "this compound" (C8H9I2NO), the theoretical exact mass of the neutral molecule is approximately 360.88 g/mol . By measuring the accurate mass of the protonated molecule ([M+H]+), researchers can confidently confirm its elemental formula. HRMS is also invaluable for identifying unknown metabolites or degradation products of the target compound in research studies.

Table 4: Theoretical Accurate Mass Data for this compound

| Species | Elemental Formula | Theoretical Monoisotopic Mass (m/z) |

| Neutral Molecule | C8H9I2NO | 360.8818 |

| Protonated Molecule [M+H]+ | C8H10I2NO+ | 361.8891 |

Note: These values are theoretical and serve as a reference for experimental accurate mass measurements.

Electrophoretic Techniques

Electrophoretic methods, particularly capillary electrophoresis, offer high-resolution separations of ionic and neutral species, making them well-suited for the analysis of "this compound."

Capillary Electrophoresis (CE) is a powerful separation technique that relies on the differential migration of analytes in an electric field. For "this compound," its amphoteric nature, possessing both a basic amino group and an acidic phenolic hydroxyl group, allows for versatile separation strategies. The charge of the molecule can be manipulated by adjusting the pH of the background electrolyte (BGE).

In acidic BGEs, the amino group is protonated, rendering the compound positively charged and enabling its separation in a cationic mode. Conversely, in alkaline BGEs, the phenolic hydroxyl group deprotonates, resulting in a negatively charged species that can be analyzed in an anionic mode. The choice of BGE composition, including pH and the type and concentration of buffer salts, is critical for optimizing the separation selectivity and efficiency. For instance, borate (B1201080) buffers are commonly used for the separation of phenolic compounds. researchgate.net The separation of various phenolic compounds has been successfully demonstrated using capillary zone electrophoresis (CZE), often coupled with mass spectrometry for enhanced identification. nih.gov

The separation of a mixture of phenolic compounds, including isomers, can be achieved with high efficiency. For example, the separation of mono- and dimethylphenols has been investigated using CE in non-aqueous media like acetonitrile, where interactions with background electrolyte anions lead to the formation of separable charged complexes. nih.gov This approach could be adapted for "this compound" and its potential isomers or related compounds.

Table 1: Illustrative Capillary Electrophoresis Parameters for the Analysis of Iodinated Phenols

| Parameter | Condition | Rationale |

| Capillary | Fused-silica, 50 µm i.d., 50 cm total length | Provides good separation efficiency and heat dissipation. |

| Background Electrolyte | 25 mM Sodium Borate Buffer, pH 9.2 | Common BGE for phenolic compounds, ensuring deprotonation of the phenolic hydroxyl group. researchgate.net |

| Applied Voltage | 20 kV | Drives the electrophoretic separation. |

| Temperature | 25 °C | Ensures reproducible migration times. |

| Injection | Hydrodynamic (50 mbar for 5 s) | A common and reproducible sample introduction method. |

| Detection | Diode Array Detector (DAD) at 210 and 280 nm | Allows for the detection of the aromatic ring and monitoring of peak purity. |

This table presents hypothetical yet typical CE conditions for the analysis of phenolic compounds, which would require optimization for "this compound".

Spectroscopic Quantification Methods

Spectroscopic techniques are fundamental for the quantification of "this compound," offering both sensitivity and specificity.

UV-Visible spectrophotometry is a widely accessible and valuable tool for quantifying compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. youtube.com "this compound" possesses a phenolic chromophore, which is expected to exhibit characteristic absorbance maxima. The presence of iodine atoms and the aminoethyl group will influence the position and intensity of these absorbance bands.

The concentration of "this compound" in a solution can be determined by measuring its absorbance at a specific wavelength (λmax) and applying the Beer-Lambert Law. The λmax for phenolic compounds typically falls in the range of 270-290 nm. For instance, a study on 2,6-dichlorophenol (B41786) showed absorbance peaks at 285 nm and 278 nm. oup.com A similar absorption profile would be expected for the diiodo-analogue.

For accurate quantification, especially in complex matrices, derivative spectrophotometry can be employed to resolve overlapping spectra and reduce background interference. Furthermore, coupling UV-Vis detection with separation techniques like high-performance liquid chromatography (HPLC) provides a robust method for the quantification of specific analytes in a mixture. scirp.org The development of UV/Vis spectrophotometric methods for the simultaneous detection of multiple phenolic compounds has been reported, highlighting the versatility of this technique. researchgate.net

Table 2: Hypothetical UV-Vis Spectrophotometric Data for "this compound"

| Parameter | Value | Description |

| λmax | ~285 nm | The wavelength of maximum absorbance, typical for di-substituted phenols. |

| Molar Absorptivity (ε) | ~2500 L·mol⁻¹·cm⁻¹ | A measure of how strongly the compound absorbs light at λmax. This is an estimated value. |

| Linear Range | 0.1 - 100 µg/mL | The concentration range over which the Beer-Lambert law is obeyed. |

| Solvent | Ethanol or Methanol | Common solvents for UV-Vis analysis of phenolic compounds. |

This table provides estimated spectrophotometric properties for "this compound" for illustrative purposes.

For highly sensitive detection, particularly at trace levels, chemiluminescence (CL) and electrochemical detection methods are superior alternatives to UV-Vis spectrophotometry.

Chemiluminescence (CL) detection is based on the emission of light from a chemical reaction. The luminol-hydrogen peroxide-horseradish peroxidase (HRP) system is a well-known CL reaction that can be enhanced by phenolic compounds, which act as enhancers, increasing the light output. acs.org This enhanced chemiluminescence has been utilized to develop biosensors for the determination of various phenolic compounds. acs.org A similar principle could be applied for the sensitive detection of "this compound" in a flow-injection analysis (FIA) or HPLC system. The reaction of the phenolic moiety of the target compound would catalyze the light-producing reaction, with the intensity of the emitted light being proportional to its concentration. The use of peroxyoxalate chemiluminescence in conjunction with capillary electrophoresis has also been shown to be effective for the analysis of phenolic compounds. nih.gov

Electrochemical detection (ECD) offers excellent sensitivity and selectivity for electroactive compounds. The phenolic group of "this compound" is susceptible to oxidation at a solid electrode surface, such as a glassy carbon electrode. By applying a specific potential, the compound can be oxidized, generating a current that is proportional to its concentration. However, a common issue with the direct electrochemical oxidation of phenols is electrode fouling due to the polymerization of oxidation products. digitellinc.com To mitigate this, chemically modified electrodes can be employed. For instance, electrodes modified with graphene oxide have shown enhanced sensitivity and reduced fouling in the detection of various pharmaceutical compounds, including those with phenolic structures. mdpi.commdpi.com The electrochemical behavior of chlorophenols has been investigated using modified screen-printed carbon electrodes, demonstrating the feasibility of this approach for halogenated phenols. nih.gov

Pre-column and Post-column Derivatization Strategies for Enhanced Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for separation and detection. For "this compound," both the amino and phenolic hydroxyl groups are potential sites for derivatization.